molecular formula C16H17NO2 B187532 2-phenoxy-N-(2-phenylethyl)acetamide CAS No. 18861-16-0

2-phenoxy-N-(2-phenylethyl)acetamide

Cat. No.: B187532
CAS No.: 18861-16-0
M. Wt: 255.31 g/mol
InChI Key: GDCVHJQWGCHXEY-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-phenylethyl)acetamide (CAS 18861-16-0) is a synthetic organic compound with the molecular formula C 16 H 17 NO 2 and a molecular weight of 255.13 g/mol . It is supplied with a minimum purity of 98% . The compound belongs to the phenoxy acetamide class, which has been identified in scientific literature as a scaffold of high interest in medicinal chemistry for the development of new therapeutic agents . Phenoxy acetamide derivatives are frequently investigated for their diverse biological activities. Research indicates that compounds sharing this core structure are explored as potential anti-cancer agents , with some analogs demonstrating cytotoxic and anti-proliferative efficacy against various cancer cell lines . Furthermore, the phenoxy acetamide framework is a key structure in the search for new anti-inflammatory and analgesic (pain-relieving) compounds . The molecular interactions of these derivatives, often related to specific functional groups and physicochemical properties, make them valuable tools for pharmacological research and hit-to-lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

18861-16-0

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-phenoxy-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)

InChI Key

GDCVHJQWGCHXEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2

Other CAS No.

18861-16-0

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of 2-phenoxy-N-(2-phenylethyl)acetamide exhibit significant anticancer activity. A study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their effects against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (referred to as compound 3c) showed promising results, demonstrating both anticancer and anti-inflammatory activities .

Table 1: Anticancer Activity of Selected Derivatives

Compound NameCell Line TestedIC50 Value (µM)Activity
3cMCF-715Anticancer
3aSK-N-SH20Anticancer
3bMCF-725Anticancer

Anti-inflammatory and Analgesic Properties

The same derivatives have also been assessed for their anti-inflammatory and analgesic effects. The presence of halogen substituents on the aromatic rings was found to enhance these activities significantly. For instance, compound 3c not only exhibited anticancer properties but also demonstrated substantial anti-inflammatory effects in various assays, indicating its potential as a dual-action therapeutic agent .

Table 2: Anti-inflammatory Activity

Compound NameInflammation Model UsedResult
3cCarrageenan-induced paw edema modelSignificant reduction in edema
3aLipopolysaccharide-induced inflammationModerate reduction in inflammatory markers

Antimicrobial Activity

Beyond its anticancer and anti-inflammatory properties, this compound derivatives have been explored for their antimicrobial effects. A study highlighted the potential of certain derivatives to act against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . These findings suggest that modifications to the phenoxy group can significantly influence antimicrobial efficacy.

Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis

Compound NameMIC (µg/mL)Resistance Profile
3m4Rifampin-resistant
3k16Sensitive

Case Studies

Several case studies have documented the synthesis and evaluation of these compounds:

  • Case Study A : A series of derivatives were synthesized using the Leuckart reaction method, leading to high yields and significant biological activity against cancer cells.
  • Case Study B : The efficacy of compound 3c was tested in vivo, showing promising results in reducing tumor size in animal models while maintaining a favorable safety profile.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

Substituents on the acetamide backbone: Phenoxy (target compound), methoxy (methoxyacetylfentanyl ), or bromo (2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide ).

Additional rings or heteroatoms :

  • Thiazole (), piperidine (), or thiadiazole ().

Phenyl group modifications: Halogenation (e.g., chloro in N-(3-chloro-4-hydroxyphenyl)acetamide ) or alkylation (e.g., cyclohexylamino in ).

Pharmacological Activities of Analogous Compounds

Psychoactive Effects

  • N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamides : Exhibit opioid-like activity, underscoring the role of the piperidine moiety in receptor binding .

Therapeutic Potential

  • Substituted phenoxy acetamides: Demonstrated anti-inflammatory, analgesic, and antipyretic activities in preclinical models. For example, 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide reduced carrageenan-induced edema in rats .
  • N-(2-phenylethyl)acetamide derivatives: Used as intermediates for antitumor or antiviral agents (e.g., 2-cyano-N-(2-phenylethyl)acetamide in nucleoside prodrug synthesis ).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Reference
2-Phenoxy-N-(2-phenylethyl)acetamide C16H16NO2* ~262.31* Unknown (research intermediate) N/A
N-(2-Phenylethyl)acetamide C10H13NO 163.22 Synthetic intermediate
Methoxyacetylfentanyl C22H28N2O2 352.47 Opioid agonist
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide C17H17BrNO3 377.23 Not reported
2-Phenoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide C19H18N2O2S 338.43 Screening compound (biological studies)

*Estimated based on structural analogy.

Preparation Methods

Reaction Protocol

  • Synthesis of Phenoxyacetyl Chloride : Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding phenoxyacetyl chloride with >90% purity.

  • Amide Formation : 2-Phenylethylamine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) and cooled to 0°C. Phenoxyacetyl chloride is added dropwise, followed by triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl. The mixture is stirred for 4–6 hours at room temperature.

Key Parameters :

  • Molar ratio of 2-phenylethylamine to phenoxyacetyl chloride: 1:1.1

  • Solvent polarity impacts reaction kinetics; non-polar solvents like DCM reduce byproduct formation.

Purification and Yield

Crude product is washed with 5% HCl (to remove unreacted amine), 5% NaHCO₃ (to neutralize excess acid chloride), and brine. Recrystallization from ethanol/water (3:1) yields 2-phenoxy-N-(2-phenylethyl)acetamide as white crystals (75–82% yield).

Leuckart Reaction for Reductive Amination

The Leuckart reaction offers an alternative pathway using ketones and ammonium formate, enabling one-pot synthesis without isolating intermediates.

Reaction Mechanism

  • Reductive Amination : Acetophenone reacts with ammonium formate at 160–180°C to form N-(2-phenylethyl)formamide.

  • Hydrolysis : The formamide intermediate is hydrolyzed with 6M HCl under reflux to yield 2-phenylethylamine.

  • Amide Coupling : The amine is subsequently reacted with phenoxyacetyl chloride as described in Section 1.

Advantages :

  • Avoids handling corrosive acid chlorides directly.

  • Higher atom economy (78–85% overall yield).

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances employ polymer-supported carbodiimides (e.g., PS-Carbodiimide) to facilitate amide bond formation under mild conditions.

Procedure

  • Phenoxyacetic acid and 2-phenylethylamine are combined with PS-Carbodiimide in DCM.

  • The mixture is agitated for 12–24 hours at 25°C.

  • The polymer is filtered, and the solvent is evaporated to isolate the product (68–72% yield).

Benefits :

  • Eliminates aqueous workup steps.

  • Scalable for high-throughput synthesis.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates by 5–10× compared to conventional heating.

Optimized Conditions

  • Reactants : Phenoxyacetic acid, 2-phenylethylamine, HATU (coupling reagent).

  • Solvent : DMF, 100°C, 300 W irradiation for 15 minutes.

  • Yield : 88–92% with >95% purity.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods utilize continuous flow reactors to improve thermal management and mixing efficiency:

  • Residence Time : 8–10 minutes.

  • Temperature : 50°C.

  • Catalyst : Immobilized lipases (e.g., Candida antarctica lipase B) for enantioselective synthesis.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Acid Chloride75–8290–954–6 hoursModerate
Leuckart Reaction78–8588–9212–24 hoursHigh
Solid-Phase68–7285–9012–24 hoursLow
Microwave-Assisted88–92>9515 minutesHigh
Continuous Flow90–94>988–10 minutesIndustrial

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity of the amine but may increase epimerization.

  • Non-Polar Solvents : Toluene and DCM reduce side reactions but slow reaction kinetics.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates amide bond formation by 2–3× via acyl transfer catalysis.

  • KI/K₂CO₃ : Facilitates nucleophilic substitution in halogenated intermediates.

Challenges and Solutions

Byproduct Formation

  • N-Acylation vs. O-Acylation : Controlled pH (8–9) and low temperature (0–5°C) minimize O-acylation byproducts.

  • Racemization : Chiral amines require non-basic conditions and short reaction times to retain enantiopurity.

Q & A

Q. What are the standard synthetic routes for preparing 2-phenoxy-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling phenoxyacetic acid derivatives with 2-phenylethylamine using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dichloromethane (DCM) under mild conditions. For example, condensation reactions with 2-phenylethylamine require precise stoichiometric ratios, monitored via TLC (hexane:ethyl acetate, 9:3) for completion . Optimization includes adjusting solvent polarity (e.g., acetonitrile for faster kinetics), temperature control (0–30°C to minimize side reactions), and using catalysts like 2,6-lutidine to enhance coupling efficiency . Post-synthesis purification via aqueous workup (HCl washes) and crystallization (ethanol) improves yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, acetamide carbonyl at ~δ 168 ppm) and confirms molecular connectivity .
    • FTIR: Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .
  • Chromatography:
    • TLC: Monitors reaction progress using hexane:ethyl acetate (9:1) .
    • HPLC: Quantifies purity with C18 columns and UV detection (λ = 254 nm) .
  • X-ray Crystallography: Resolves 3D structure and hydrogen-bonding networks in crystalline forms .

Q. What are the critical physicochemical properties of this compound for experimental design?

Methodological Answer: Key properties include:

  • Melting Point: 53°C (crystalline form), crucial for storage (avoid temperatures >50°C) .
  • Solubility: Lipophilic in DCM and ethyl acetate; sparingly soluble in water (<1 mg/mL), necessitating organic solvents for in vitro assays .
  • Stability: Hydrolytically stable at pH 4–8 but degrades under strong acids/bases. Store desiccated at 4°C .
  • Molecular Weight: 163.22 g/mol (impacts molarity calculations for dosing) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., substitutions on the phenoxy ring) or assay conditions. Strategies include:

  • Comparative SAR Studies: Systematically vary substituents (e.g., electron-withdrawing groups at para positions) and test activity against controls (e.g., anti-inflammatory assays using COX-2 inhibition) .
  • Standardized Assay Protocols: Use consistent cell lines (e.g., RAW 264.7 macrophages for cytokine profiling) and normalize to internal standards (e.g., dexamethasone for anti-inflammatory comparisons) .
  • Meta-Analysis: Cross-reference bioactivity data from PubChem and NIST to identify outliers or batch-specific anomalies .

Q. What computational approaches predict the reactivity and target interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., amide carbonyl as a reactive hotspot) .
  • Molecular Docking: Simulates binding to targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina; validate with MM-GBSA binding energy scores .
  • MD Simulations: Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

Q. How can regioselectivity be controlled in electrophilic substitutions on this compound?

Methodological Answer:

  • Directing Groups: The phenoxy group acts as an ortho/para-director. Use nitration (HNO₃/H₂SO₄) to favor para-substitution (~70% yield) .
  • Steric Effects: Bulky substituents (e.g., tert-butyl) on the acetamide chain block ortho positions, enhancing meta selectivity .
  • Catalytic Control: Lewis acids (e.g., FeCl₃) polarize electron density, favoring specific sites. Monitor via in situ IR to track reaction pathways .

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